4-Phenylazophenol CAS number and properties
4-Phenylazophenol CAS number and properties
An In-Depth Technical Guide to 4-Phenylazophenol for Scientific Professionals
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Phenylazophenol. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, applications, and handling, grounded in established scientific literature and safety protocols.
Core Chemical Identity and Physicochemical Properties
4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a diaryl azo compound characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-).[1][2] This structure is responsible for its intense color and versatile chemical reactivity.[3] Its fundamental identity and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1689-82-3 | [4][5][6][7] |
| Molecular Formula | C₁₂H₁₀N₂O | [4][7][8] |
| Molecular Weight | 198.22 g/mol | [4][5] |
| IUPAC Name | 4-(Phenyldiazenyl)phenol | [9] |
| Synonyms | 4-Hydroxyazobenzene, p-Phenylazophenol, C.I. 11800, Solvent Yellow 7 | [1][5][6] |
| Appearance | Orange, yellow, or brown crystalline powder | [8][10][11] |
| Melting Point | 150-157 °C | [4][8] |
| Boiling Point | ~230 °C at 20 mmHg (2.67 kPa) | [8][10] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, and ether | [8][10] |
| λmax | 347 nm | [5] |
| pKa | 8.93 ± 0.13 (Predicted) | [8] |
Synthesis and Purification Protocols
The most common and established method for synthesizing 4-Phenylazophenol is through a diazo coupling reaction, a cornerstone of aromatic chemistry.
Standard Synthesis: Diazotization of Aniline and Coupling with Phenol
This two-stage process involves the conversion of a primary aromatic amine (aniline) into a diazonium salt, which then acts as an electrophile in a reaction with an activated aromatic ring (phenol).[8][10][12]
Stage 1: Diazotization of Aniline
-
In a reaction vessel equipped with a stirrer and thermometer, prepare a solution of hydrochloric acid.
-
Cool the acid solution to below 5 °C using an ice bath.
-
Slowly add aniline to the cold acid solution while stirring continuously.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.[8] The reaction is exothermic and careful temperature control is critical to prevent the decomposition of the unstable diazonium salt.
-
Monitor the reaction for completion using starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.[8]
Stage 2: Azo Coupling with Phenol
-
In a separate vessel, dissolve phenol in an aqueous sodium hydroxide or potassium carbonate solution to form the highly activated phenoxide ion.[8][12]
-
Cool the phenoxide solution to below 15 °C.[8]
-
Slowly add the previously prepared cold diazonium salt solution to the phenoxide solution with vigorous stirring. The coupling reaction is typically rapid.
-
Continue stirring for approximately 20-30 minutes after the addition is complete to ensure maximum yield.[8]
-
Adjust the pH of the solution to 3-4 with a dilute acid (e.g., oxalic or hydrochloric acid) to precipitate the 4-Phenylazophenol product.[8][12]
-
Filter the resulting precipitate, wash with water to remove residual salts, and dry thoroughly.
Caption: Enzymatic polymerization of 4-phenylazophenol.
Analytical Methodologies
Confirming the identity and purity of 4-Phenylazophenol is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
UV-Vis Spectrophotometry Workflow
Objective: To confirm the presence of the azo chromophore and quantify the concentration in solution.
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble, such as methanol or ethanol.
-
Standard Preparation: Prepare a stock solution of known concentration (e.g., 0.005 g/L in methanol). [5]3. Serial Dilutions: Create a series of dilutions from the stock solution to generate a calibration curve.
-
Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, perform a wavelength scan (e.g., from 200 to 600 nm) to identify the wavelength of maximum absorbance (λmax). The expected λmax is approximately 347 nm. [5]5. Absorbance Measurement: Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.
-
Quantification: Use the calibration curve and the Beer-Lambert law (A = εbc) to determine the concentration of the unknown sample. The molar extinction coefficient (ε) in methanol is reported to be around 10,000 L mol⁻¹ cm⁻¹ at 233-239 nm. [5]
Safety, Handling, and Toxicology
4-Phenylazophenol is classified as a hazardous substance and requires careful handling. [6][13]
Hazard Identification and Precautions
| Hazard Class | GHS Classification | Precautionary Statements (Examples) | Source(s) |
| Acute Toxicity | Oral: Category 4 (Harmful if swallowed) | P264, P270, P301+P312 | [6] |
| Skin Irritation | Category 2 (Causes skin irritation) | P280, P302+P352, P332+P313 | [6][14] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338 | [6][14] |
| Respiratory Irritation | STOT SE Category 3 (May cause respiratory irritation) | P261, P271, P304+P340 | [6][14] |
| Aquatic Hazard | Chronic: Category 2 (Toxic to aquatic life with long lasting effects) | P273, P391 | [14] |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [13][14][15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended. [13][14]* Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. [13]Minimize dust generation. [15]Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents. [4][6][15]
Toxicological Summary
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 4-Phenylazophenol in Group 3: "not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans and limited or inadequate evidence in experimental animals. [8][14]* Metabolism: In studies on rabbits, ingested 4-hydroxyazobenzene was found to be absorbed and excreted in the urine, primarily as a glucuronide conjugate. [14][16]Metabolites can include aminophenol derivatives. [16]* Environmental Fate: The compound has a low potential for bioconcentration in aquatic organisms. [14]Its mobility in soil is dependent on pH. [14]
Conclusion
4-Phenylazophenol is a compound of significant industrial and research importance. Its straightforward synthesis, coupled with its rich chromophoric and chemical properties, ensures its continued relevance. For professionals in research and development, a thorough understanding of its synthesis, handling protocols, and diverse applications—from traditional dyeing to advanced photoactive polymers—is essential for both innovation and safety. This guide provides the foundational knowledge required to utilize this versatile molecule effectively and responsibly.
References
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ChemBK. (2024). 4-phenylazophenol. Retrieved from [Link]
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Alva, K. S., Kumar, J., Marx, K. A., & Tripathy, S. K. (2000). Enzymatic Synthesis of Photoactive Poly(4-phenylazophenol). Chemistry of Materials, 12(3), 508-511. Retrieved from [Link]
-
Esezobor, C. I., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Synthesis of Photoactive Poly(4-phenylazophenol). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Phenylazophenol, 97% (UV-Vis). Retrieved from [Link]
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Haz-Map. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-Phenylazophenol, 98% Chemical Identifiers. Retrieved from [Link]
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